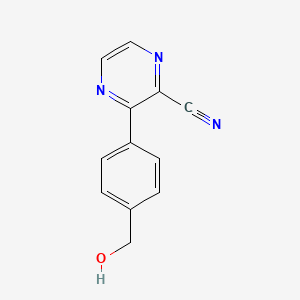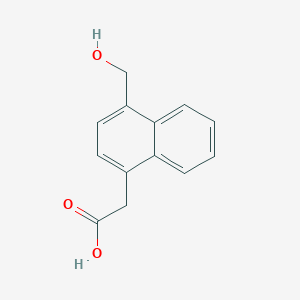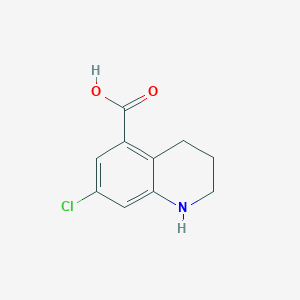
7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid: is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 5th position on the tetrahydroquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloroquinoline with a suitable carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a more saturated form, such as tetrahydroquinoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a precursor for the development of pharmaceutical agents. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Wirkmechanismus
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is largely dependent on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or DNA. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Uniqueness: The presence of both the chlorine atom and the carboxylic acid group in 7-Chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid provides a unique combination of reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H10ClNO2 |
|---|---|
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
7-chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2,(H,13,14) |
InChI-Schlüssel |
VLGZEUULAPOJGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C=C2NC1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


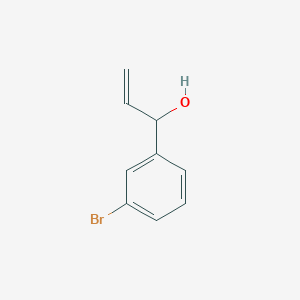

![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)


![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
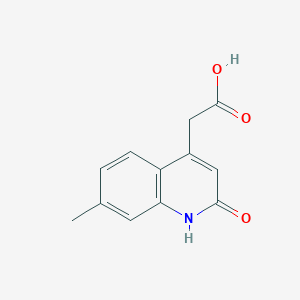

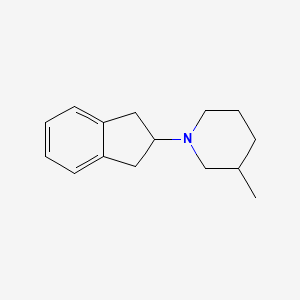
![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)
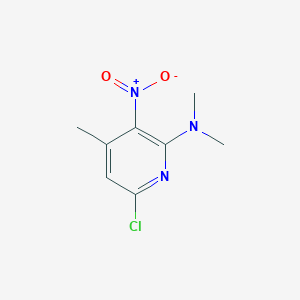
![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)
